molecular formula C9H18ClNO2 B2936278 3-(Cyclohexylamino)propanoic acid hydrochloride CAS No. 857576-62-6

3-(Cyclohexylamino)propanoic acid hydrochloride

Cat. No.: B2936278
CAS No.: 857576-62-6
M. Wt: 207.7
InChI Key: NLOGDGKRDUEYQQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound of interest in biochemical and pharmacological research. The compound features a cyclohexylamine group linked to a propanoic acid chain, which is formulated as a hydrochloride salt to enhance its stability and solubility for experimental use. Researchers value this compound as a potential building block or intermediate in medicinal chemistry. Structurally similar amine-functionalized compounds have been investigated as kinase inhibitors; for instance, a related molecule, TP0427736, is a known potent inhibitor of ALK5 kinase activity . This suggests potential research applications for this compound in exploring similar signaling pathways. The compound's propanoic acid moiety is a common feature in various bioactive molecules and food preservatives, where its mechanism can involve interactions with metabolic pathways in biological systems . Furthermore, as a secondary amine, the parent structure presents a potential site for nitrosation, an important consideration for drug impurity profiling as outlined in relevant regulatory guidances . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclohexylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGDGKRDUEYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857576-62-6
Record name 3-(cyclohexylamino)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents

    Catalysts: Acid or base catalysts

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency .

Chemical Reactions Analysis

Neutralization Reactions

The compound reacts with bases to form salts via neutralization of its carboxylic acid and/or hydrochloride groups. This is critical for modifying solubility or biological activity.

Reaction TypeReactants/ConditionsProductsReferences
Acid-base neutralizationNaOH (aqueous)Sodium 3-(cyclohexylamino)propanoate
Hydrochloride salt dissociationWater (pH > 7)Freebase 3-(cyclohexylamino)propanoic acid

Key Findings :

  • Neutralization with NaOH yields a sodium salt with enhanced water solubility.

  • The hydrochloride group dissociates in aqueous alkaline solutions, regenerating the free amino acid .

Amide Bond Formation

The carboxylic acid group participates in amidation reactions, often mediated by coupling agents.

Reaction TypeReactants/ConditionsProductsReferences
Peptide couplingDCC, HOBt, primary amineCyclohexylamino-propanoic acid amide
AcylationThionyl chloride (SOCl₂), NH₃Corresponding amide derivative

Key Findings :

  • Coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) improve reaction efficiency.

  • Direct acylation with SOCl₂ converts the carboxylic acid to an acyl chloride, facilitating nucleophilic substitution.

Esterification

The carboxylic acid reacts with alcohols to form esters under acidic or catalytic conditions.

Reaction TypeReactants/ConditionsProductsReferences
Fischer esterificationMethanol, H₂SO₄ (catalytic)Methyl 3-(cyclohexylamino)propanoate
Enzyme-mediatedLipase, ethanolEthyl ester derivative

Key Findings :

  • Acid-catalyzed esterification achieves yields >80% under reflux.

  • Enzymatic methods offer stereochemical control but require longer reaction times.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming amines or alkanes.

Reaction TypeReactants/ConditionsProductsReferences
Thermal decarboxylationHeat (150–200°C)3-(Cyclohexylamino)propane
Oxidative decarboxylationKMnO₄, H₂SO₄Cyclohexylamine + CO₂

Key Findings :

  • Decarboxylation at 200°C yields propane derivatives, but side reactions may occur.

  • Oxidative pathways with KMnO₄ are less selective, producing fragmented amines.

Salt Exchange Reactions

The hydrochloride group can be replaced by other anions through metathesis.

Reaction TypeReactants/ConditionsProductsReferences
Anion exchangeAgNO₃ (aqueous)Silver 3-(cyclohexylamino)propanoate
PrecipitationNa₂CO₃Freebase + NaCl

Key Findings :

  • Silver nitrate induces precipitation of silver salts, useful in purification.

  • Carbonate salts regenerate the freebase while removing Cl⁻ ions .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures under specific conditions.

Reaction TypeReactants/ConditionsProductsReferences
Lactam formationHeat, dehydrating agent (P₂O₅)Cyclohexylpyrrolidinone

Key Findings :

  • Dehydration at 120°C with P₂O₅ yields a five-membered lactam ring.

Critical Analysis

  • Reactivity Drivers : The amino group’s nucleophilicity and the carboxylic acid’s electrophilicity dominate reactivity .

  • Chirality Effects : The (S)-enantiomer shows distinct stereochemical outcomes in peptide couplings .

  • Limitations : Hydrochloride dissociation in water complicates anhydrous reactions .

Scientific Research Applications

3-(Cyclohexylamino)propanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(cyclohexylamino)propanoic acid hydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Properties
This compound C₉H₁₈ClNO₂ 207.70 Cyclohexylamino group, carboxylic acid Hydrophilic-lipophilic balance, HCl salt
3-(3-Aminocyclohexyl)propanoic acid hydrochloride C₉H₁₈ClNO₂ 207.70 Amino-substituted cyclohexyl group Increased basicity; potential for crosslinking
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride C₁₆H₂₄ClNO₂ 297.83 Phenyl-cyclohexylamino group, methyl ester Enhanced lipophilicity; ester hydrolysis susceptibility
3-(Ethylamino)-2-methylpropanoic acid hydrochloride C₆H₁₄ClNO₂ 276.72* Ethylamino, methyl branch Steric hindrance; altered pharmacokinetics
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride C₁₀H₁₁ClN₂O₂ 226.66 Cyanophenyl substitution High polarity; potential hydrogen bonding
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid HCl C₁₁H₁₄ClNO₄ 259.69 Chiral center, methoxycarbonyl group Stereospecific interactions; ester lability
3-(4-Aminophenoxy)propanoic acid hydrochloride C₉H₁₂ClNO₃ 217.65 Aminophenoxy linker Conformational flexibility; π-π stacking

*Molecular weight discrepancy in likely due to typographical error; corrected based on formula C₆H₁₄ClNO₂.

Biological Activity

3-(Cyclohexylamino)propanoic acid hydrochloride, also known as (S)-2-(Cyclohexylamino)propanoic acid hydrochloride, is a compound that has garnered attention due to its significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and findings from various studies.

  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : Approximately 171.24 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, indicating high bioavailability

This compound acts primarily as an agonist at specific receptors within the central nervous system. Its interaction with neurotransmitter receptors has been shown to influence neurotransmitter release and neuronal signaling pathways. Preliminary studies suggest that it may interact favorably with glutamate receptors, which are critical for excitatory neurotransmission. This activity positions the compound as a potential therapeutic agent for various neurological disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Neurotransmitter Modulation : The compound is believed to modulate synaptic transmission, making it a candidate for treating conditions such as epilepsy and depression.
  • Receptor Interaction : It exhibits binding affinity for glutamate receptors and possibly other neurotransmitter receptors, influencing excitatory signals in the brain.
  • Potential Therapeutic Applications :
    • Neurological disorders (e.g., epilepsy, anxiety)
    • Neuroprotective effects against excitotoxicity

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter ModulationAgonist at glutamate receptors
Therapeutic PotentialTreatment for neurological disorders
SolubilityHigh solubility in water, enhancing bioavailability

Table 2: Comparative Analysis of Related Compounds

Compound NameBinding Affinity (Ki)Therapeutic Use
This compoundTBDNeurological disorders
HomotaurineTBDNeuroprotective agent
Other β-amino acidsVariesVarious (antiviral, anti-inflammatory)

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study demonstrated that this compound could protect neurons from excitotoxic damage in vitro. This suggests its potential utility in conditions characterized by excessive glutamate release, such as stroke or traumatic brain injury.
  • Receptor Binding Studies :
    Research involving receptor binding assays indicated that the compound has a significant affinity for glutamate receptors compared to other similar compounds. This specificity may lead to fewer side effects associated with broader-spectrum drugs .
  • Pharmacokinetic Studies :
    Initial pharmacokinetic evaluations show that the compound is rapidly absorbed and distributed in vivo, with favorable half-life characteristics that support its potential use in chronic therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Cyclohexylamino)propanoic acid hydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where cyclohexylamine reacts with a halogenated propanoic acid derivative (e.g., 3-chloropropionic acid) under acidic conditions. The reaction is conducted in anhydrous ethanol or dichloromethane at 60–80°C for 6–12 hours. Hydrochloric acid is added to precipitate the hydrochloride salt. Post-synthesis purification involves recrystallization from ethanol/water (1:1 v/v) .
  • Safety : Use corrosion-resistant equipment, fume hoods, and PPE (gloves, goggles) due to the corrosive nature of reactants and intermediates .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1H/13C NMR confirms the cyclohexylamino group (δ 1.0–2.0 ppm for cyclohexyl protons) and carboxylic acid proton (broad peak at δ 10–12 ppm).
  • FT-IR : Key peaks include O-H stretch (2500–3300 cm⁻¹ for carboxylic acid) and N-H bend (1540–1650 cm⁻¹ for amine).
  • Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]+ at m/z 220.1 (calculated for C9H18ClNO2).
  • Elemental Analysis : Validate purity (>98%) by matching C, H, N, and Cl percentages .

Q. What storage conditions ensure long-term stability?

  • Methodology : Store in airtight amber vials under nitrogen at -20°C. Use desiccants (silica gel) to prevent hygroscopic degradation. Monitor stability via HPLC every 6 months (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield?

  • Methodology :

  • Design of Experiments (DoE) : Vary molar ratios (1.1–1.5:1 cyclohexylamine:halopropanoic acid), solvents (polar aprotic vs. protic), and catalysts (e.g., DIPEA). Use response surface modeling to identify optimal conditions.
  • In-situ Monitoring : Track reaction progress via FT-IR or Raman spectroscopy to detect intermediate formation.
  • Purification : Optimize recrystallization solvents (e.g., isopropanol/hexane mixtures) to maximize yield (>85%) .

Q. How do pH and temperature affect aqueous stability?

  • Methodology :

  • Accelerated Stability Studies : Prepare solutions at pH 2–9 (adjusted with HCl/NaOH) and incubate at 25°C/40°C. Sample aliquots at 0, 7, 14, and 28 days.
  • Degradation Analysis : Use HPLC to quantify intact compound and degradation products (e.g., cyclohexylamine or propanoic acid).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity.
  • Batch Consistency : Validate purity (>95% by HPLC) and salt form (via chloride ion titration).
  • Meta-Analysis : Use ANOVA or Bayesian statistics to assess variability across studies .

Q. What strategies validate the compound’s role in protein interaction studies?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and target proteins.
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding sites.
  • Mutagenesis Studies : Modify protein residues (e.g., Lys → Ala) to confirm critical interaction sites .

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